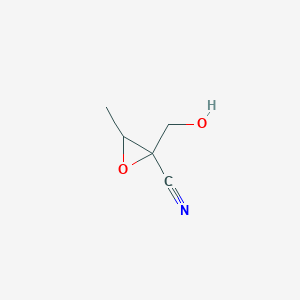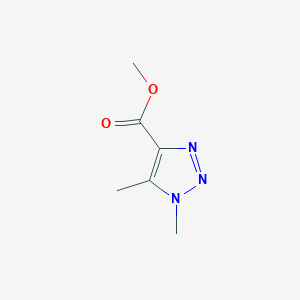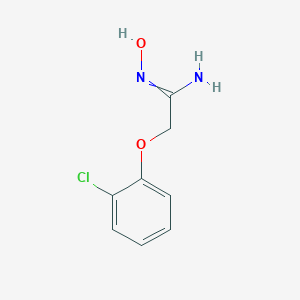
4-Chloro-2-fluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluorophenylacetic acid, also known as 4-CFA, is an organic compound belonging to the phenylacetic acid family, which is widely used in the synthesis of various organic compounds. 4-CFA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile reagent for the synthesis of different compounds and has the potential to be used in the development of new drugs and materials.
科学的研究の応用
Reactivity, Acidity, and Vibrational Spectra 4-Chloro-2-fluorophenylacetic acid has been studied for its reactivity, acidity, and vibrational spectra characteristics. A comparative DFT study on halogen-substituted phenylacetic acids, including this compound, revealed their structural properties, reactivity descriptors, and vibrational spectra. The study highlighted the molecule's calculated structural properties, which closely resemble crystallographic data, providing insights into its reactivity using various descriptors such as Fukui functions, local softness, and electrophilicity. Additionally, the vibrational spectra of chloro-substituted molecules were calculated and compared, showing significant insights into their chemical behavior and applications in scientific research (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Chromatographic Selectivity in Pharmaceutical Synthesis The compound's isomers, such as 4-fluorophenylacetic acid, have been employed in chromatographic selectivity studies, crucial for separating positional isomers in pharmaceutical synthesis. The study on 4-fluorophenylacetic acid positional isomers emphasized the importance of controlling positional isomers in the early stages of synthesis to ensure the purity of the final pharmaceutical product. The research developed a chromatographic analysis method as part of a Quality by Design Approach to control the purity of the starting material, eliminating undesirable positional isomers in the final drug substance (Chasse, Wenslow, & Bereznitski, 2007).
Synthesis of Heterocyclic Scaffolds 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles. This application underlines the versatility of halogenated phenylacetic acids in synthesizing diverse libraries of heterocycles, which are of significant importance in drug discovery. The method facilitated the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, demonstrating the compound's role as a foundational building block in the synthesis of various heterocyclic scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorescence Quenching Mechanism Study The fluorescence quenching mechanism of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been extensively studied, offering insights into the interactions and quenching behavior of these compounds. Such studies are crucial for understanding the fluorescence properties of boronic acid derivatives and their applications in biochemical and medical research for studying various biological systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety and Hazards
作用機序
Target of Action
This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent interactions, leading to changes in the target’s function. The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation. The downstream effects of these pathways could include changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Result of Action
As a biochemical used in proteomics research , it may influence protein function, leading to changes at the molecular and cellular levels. These changes could potentially affect a wide range of biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluorophenylacetic acid . Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets. Understanding these factors is crucial for optimizing its use in research and potential therapeutic applications.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZXGAJEGPUAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373949 |
Source


|
| Record name | 4-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194240-75-0 |
Source


|
| Record name | 4-Chloro-2-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)



![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)








